molecular formula C15H12O2 B12092152 3-(2-Phenylphenyl)prop-2-enoic acid

3-(2-Phenylphenyl)prop-2-enoic acid

Cat. No.: B12092152
M. Wt: 224.25 g/mol
InChI Key: SEFDLRRKWPJXIR-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylphenyl)prop-2-enoic acid typically involves the reaction of 2-phenylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of pyridine as a solvent and heating the mixture to reflux .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Phenylphenyl)prop-2-enoic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-(2-Phenylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylphenyl)prop-2-enoic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature enhances its potential for diverse chemical modifications and applications .

Properties

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(E)-3-(2-phenylphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H12O2/c16-15(17)11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10+

InChI Key

SEFDLRRKWPJXIR-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.